

Developing Cell-Based Models for Vanzacaftor Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanzacaftor is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is a key component of the triple-combination therapy, ALYFTREK® (Vanzacaftor/Tezacaftor/Deutivacaftor), also known as the "vanza triple." This therapy is designed to treat cystic fibrosis (CF) in patients with at least one F508del mutation or other responsive mutations. Vanzacaftor, in conjunction with tezacaftor, functions as a corrector by facilitating the proper folding and trafficking of the defective CFTR protein to the cell surface.[1][2][3] Deutivacaftor acts as a potentiator, increasing the channel's opening probability.[4] Vanzacaftor and tezacaftor bind to distinct sites on the CFTR protein, and their corrective effects are additive.[3][4]

These application notes provide detailed protocols for establishing and utilizing cell-based models to investigate the efficacy and mechanism of action of **Vanzacaftor**. The described models and assays are crucial for preclinical drug development and for understanding the molecular basis of CFTR modulation.

Recommended Cell-Based Models

The selection of an appropriate cell model is critical for obtaining physiologically relevant data. Here, we detail two commonly used immortalized cell lines and the increasingly important patient-derived organoid models.



- Fischer Rat Thyroid (FRT) Cells: These epithelial cells are a widely used model for studying CFTR function because they do not endogenously express CFTR, providing a null background for the stable expression of wild-type or mutant CFTR.[5][6] They form polarized monolayers with high transepithelial resistance, making them ideal for Ussing chamber assays.[6]
- Human Bronchial Epithelial Cells (CFBE410-): This cell line is derived from a CF patient homozygous for the F508del mutation.[7] These cells are a valuable tool for studying the correction of the most common CF-causing mutation in a human airway epithelial context.
- Patient-Derived Organoids (Intestinal or Nasal): Three-dimensional organoid cultures derived
 from patient rectal or nasal biopsies are becoming the gold standard for personalized
 medicine in CF research.[8] They recapitulate the patient's specific CFTR genotype and
 have shown a strong correlation between in vitro drug response and clinical outcomes.[4]

Data Presentation: In Vitro Efficacy of Vanzacaftor Triple Combination

The following tables summarize the quantitative data from in vitro and clinical studies, demonstrating the efficacy of the **Vanzacaftor**/Tezacaftor/Deutivacaftor combination therapy.

Table 1: In Vitro Rescue of F508del-CFTR Function



Cell Model	Assay	Treatment	Outcome	Reference
Human Bronchial Epithelial (HBE) cells from F/F and F/MF donors	Ussing Chamber	Vanzacaftor/Teza caftor/Deutivacaf tor	Higher levels of chloride transport compared to Tezacaftor/Ivacaf tor	[9]
Human Bronchial Epithelial (HBE) cells from an F/MF donor	Immunoblotting	Vanzacaftor/Teza caftor/Deutivacaf tor	Higher concentrations of mature CFTR protein compared to Tezacaftor/Ivacaf tor	[9]

Table 2: Clinical Efficacy of Vanzacaftor Triple Combination Therapy



Study Population	Primary Endpoint	Treatment Group	Control Group (TRIKAFTA ®)	Outcome	Reference
CF patients ≥ 12 years (F/MF and F/F genotypes)	Mean absolute change in ppFEV1 at week 52	Non-inferior to control	Elexacaftor/T ezacaftor/Iva caftor	Non- inferiority demonstrated	[10]
CF patients ≥ 12 years (pooled analysis)	Sweat Chloride (SwCl) levels <60 mmol/L at 24 weeks	86% of patients	77% of patients	Statistically significant improvement	[10]
Children with CF 6 to 11 years	Mean absolute change in SwCl from baseline	-8.6 mmol/L reduction from a baseline on TRIKAFTA®	N/A (single- arm study)	Significant reduction in sweat chloride	[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Culture and Transfection of CFBE41o- Cells

Materials:

- CFBE410- cell line
- Minimum Essential Medium (MEM)
- Fetal Bovine Serum (FBS)
- L-Glutamine



- Penicillin-Streptomycin
- Hygromycin B (for selection of stably transfected cells)
- Plasmids encoding wild-type or mutant CFTR
- Transfection reagent (e.g., Lipofectamine)
- Fibronectin/Collagen/BSA-coated tissue culture flasks

Procedure:

- Cell Culture:
 - Culture CFBE41o- cells in MEM supplemented with 10% FBS, 2 mM L-Glutamine, and Penicillin-Streptomycin.[11]
 - Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]
 - Passage cells when they reach 90-95% confluency using Trypsin-EDTA.[12]
- Transfection (for transient or stable expression):
 - Plate cells to be 70-80% confluent on the day of transfection.
 - Prepare DNA-transfection reagent complexes according to the manufacturer's protocol.
 - Add the complexes to the cells and incubate for the recommended time.
 - For stable cell line generation, begin selection with Hygromycin B 48 hours posttransfection.
 - Expand and maintain the resistant colonies.

Protocol 2: Ussing Chamber Assay for CFTR-Mediated Chloride Transport

Materials:



- Polarized FRT or CFBE41o- cell monolayers grown on permeable supports
- Ussing Chamber system
- Ringer's solution
- Amiloride
- Forskolin
- Genistein (or other potentiator)
- CFTR inhibitors (e.g., CFTRinh-172)
- · Vanzacaftor and other modulators for testing

Procedure:

- Cell Seeding: Seed FRT or CFBE41o- cells onto permeable supports and culture until a
 polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
- Ussing Chamber Setup:
 - Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.[13]
 - Fill both apical and basolateral chambers with pre-warmed Ringer's solution.
 - Allow the system to equilibrate for 15-30 minutes.[13]
- Measurement of CFTR Activity:
 - Measure the baseline short-circuit current (Isc).
 - Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).[13]
 - Stimulate CFTR-mediated chloride secretion by adding forskolin and a potentiator to the apical and/or basolateral chambers.[13]



- Record the peak lsc response.
- Inhibit CFTR activity with a specific inhibitor to confirm the signal is CFTR-dependent.
- Testing Vanzacaftor:
 - Pre-incubate the cell monolayers with Vanzacaftor (and other correctors) for 24-48 hours
 prior to the Ussing chamber experiment to allow for CFTR correction and trafficking.[13]
 - Perform the Ussing chamber assay as described above. An increase in the forskolinstimulated Isc in Vanzacaftor-treated cells compared to vehicle-treated cells indicates successful CFTR correction.

Protocol 3: Forskolin-Induced Swelling (FIS) Assay in Organoids

Materials:

- Patient-derived intestinal or nasal organoids
- Basement membrane matrix
- Culture medium for organoids
- Forskolin
- Vanzacaftor and other modulators for testing
- Live-cell imaging system

Procedure:

- Organoid Culture: Culture and expand patient-derived organoids according to established protocols.[4]
- Assay Plating:
 - Dissociate organoids into small fragments.



- Embed the fragments in a basement membrane matrix in a multi-well plate.
- Allow the organoids to reform for 24-48 hours.
- Modulator Treatment:
 - Treat the organoids with Vanzacaftor (and other correctors) for 24-48 hours.
- FIS Assay:
 - Add forskolin to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.[1][2]
 - Acquire brightfield or confocal images of the organoids at time 0 and at subsequent time points (e.g., every hour for 6 hours).[1]
- Data Analysis:
 - Measure the change in the cross-sectional area or volume of the organoids over time.
 - An increase in swelling in Vanzacaftor-treated organoids compared to controls indicates restored CFTR function.

Protocol 4: Western Blot Analysis of CFTR Protein

Materials:

- · Cell lysates from treated and untreated cells
- Lysis buffer (e.g., RIPA buffer)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Primary antibody against CFTR



- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

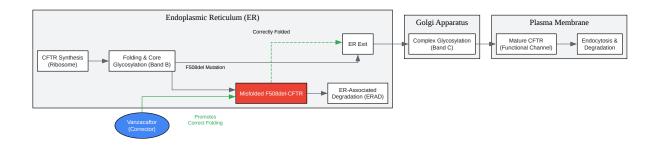
Procedure:

- Cell Lysis and Protein Quantification:
 - Lyse cells in ice-cold lysis buffer.[14]
 - Determine the protein concentration of the lysates.[14]
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a membrane.[15]
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.[15]
 - Incubate the membrane with a primary antibody specific for CFTR.[14]
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.[14]
- · Detection and Analysis:
 - Add a chemiluminescent substrate and capture the signal using an imaging system.
 - Analyze the band intensities. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their molecular weight.[16] An increase in the Band C to Band B ratio in Vanzacaftor-treated cells indicates improved CFTR processing and trafficking.

Mandatory Visualizations



CFTR Protein Processing and Trafficking Pathway

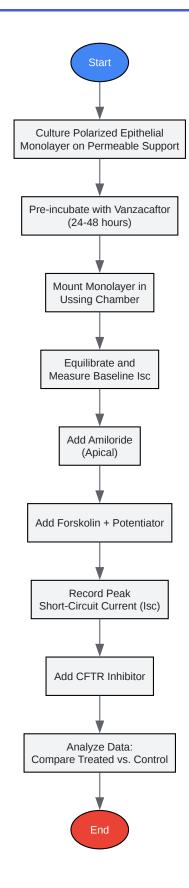


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Caption: Vanzacaftor's role in the CFTR protein processing pathway.

Experimental Workflow for Ussing Chamber Assay



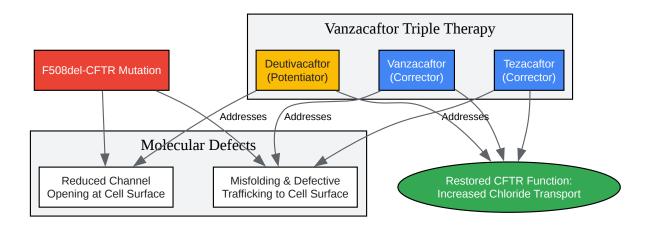


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Caption: Step-by-step workflow for the Ussing chamber assay.



Logical Relationship of Vanzacaftor Triple Therapy



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Caption: The synergistic action of **Vanzacaftor** triple therapy.

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